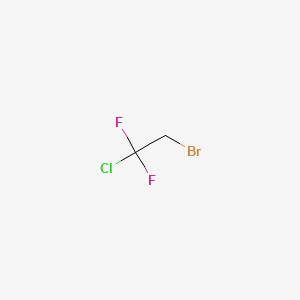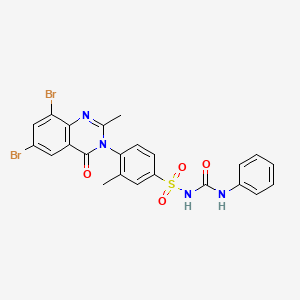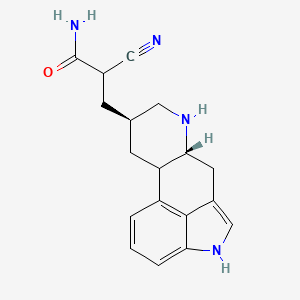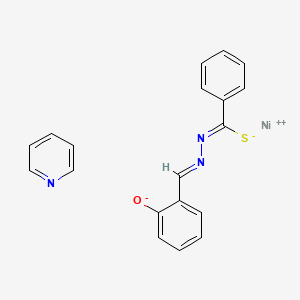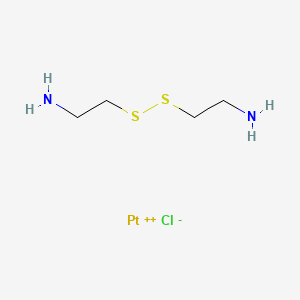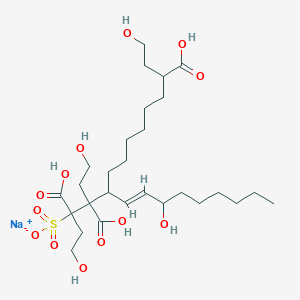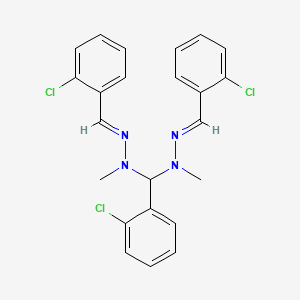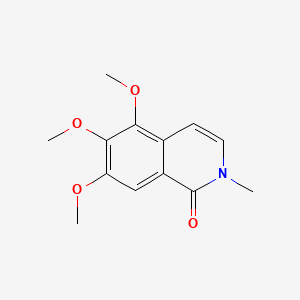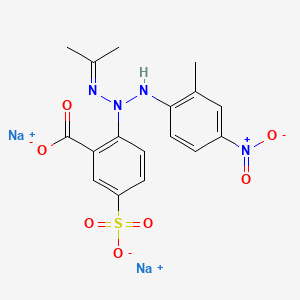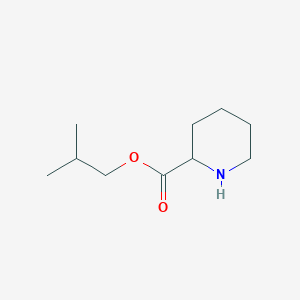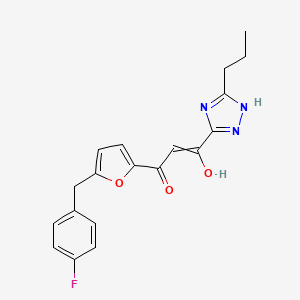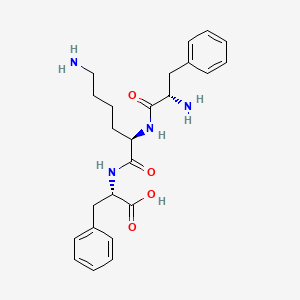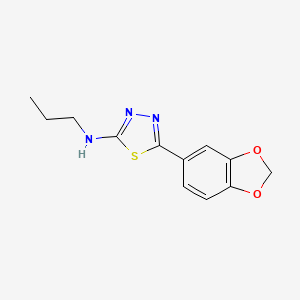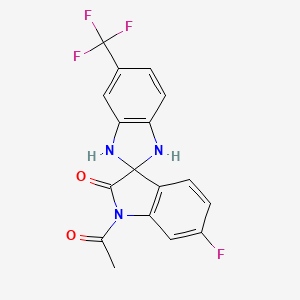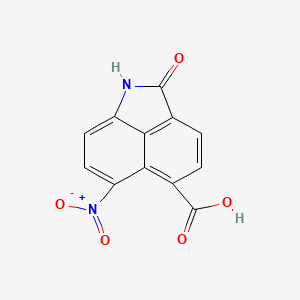
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield oxo derivatives, while reduction of the oxido group would yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different biological activity.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-(Hydroxy(oxido)amino)-2-oxo-1,2-dihydrobenzo(cd)indole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
66959-28-2 |
|---|---|
Molekularformel |
C12H6N2O5 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
6-nitro-2-oxo-1H-benzo[cd]indole-5-carboxylic acid |
InChI |
InChI=1S/C12H6N2O5/c15-11-5-1-2-6(12(16)17)10-8(14(18)19)4-3-7(13-11)9(5)10/h1-4H,(H,13,15)(H,16,17) |
InChI-Schlüssel |
DHCFXWRTVNXHPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


